molecular formula C5H11NO2S B1297399 4-Aminotetrahydro-2H-thiopyran 1,1-dioxide CAS No. 210240-20-3

4-Aminotetrahydro-2H-thiopyran 1,1-dioxide

Cat. No. B1297399
CAS RN: 210240-20-3
M. Wt: 149.21 g/mol
InChI Key: KZKYCKOUODFYBV-UHFFFAOYSA-N
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Description

4-Aminotetrahydro-2H-thiopyran 1,1-dioxide is a chemical compound with the molecular formula C5H11NO2S . It is also known as Thiopyran, 4-aminotetrahydro-, 1,1-dioxide, hydrochloride .


Molecular Structure Analysis

The molecular structure of 4-Aminotetrahydro-2H-thiopyran 1,1-dioxide can be represented by the SMILES string O=S1(CCC(N)CC1)=O.Cl . This represents the connectivity of atoms in the molecule but does not provide information about its 3D conformation .


Physical And Chemical Properties Analysis

The molecular weight of 4-Aminotetrahydro-2H-thiopyran 1,1-dioxide is 185.67 g/mol . The melting point of its hydrochloride salt is 289 °C .

Scientific Research Applications

Synthetic Strategies and Medicinal Chemistry

4-Aminotetrahydro-2H-thiopyran 1,1-dioxide is a pivotal cyclic sulfone building block in medicinal chemistry. A scalable preparation method for this compound, starting from commercially available materials, has been developed. This method facilitates the synthesis of various 4,4-disubstituted cyclic sulfone derivatives, which are significant structural motifs in drug discovery (Hugelshofer et al., 2021).

Stereoselective Syntheses

Efficient and stereoselective synthesis techniques for isomerically pure 4-aminotetrahydro-2H-thiopyran 1-oxide derivatives have been developed. These methods involve the control of stereochemistry, crucial for the precise design of pharmaceutical compounds (Mizojiri et al., 2017).

Conformational Studies in Peptide Design

4-Aminotetrahydro-2H-thiopyran 1,1-dioxide derivatives are used in constructing highly constrained linear oligopeptides. These peptides, containing heterocyclic α-amino carboxylic acids, exhibit rigid helical conformations, which are crucial in the study of peptide structure and function (Stoykova et al., 2013).

Molecular Orbital Theory Applications

The compound's derivatives have been studied using ab initio molecular orbital theory and Density Functional Theory (DFT), revealing insights into the conformers and rotamers of 4-substituted tetrahydro-2H-thiopyran 1,1-dioxides. These studies are fundamental in understanding molecular behavior in various chemical environments (Freeman et al., 2002).

Mechanism of Action

The mechanism of action of 4-Aminotetrahydro-2H-thiopyran 1,1-dioxide is not specified in the sources I found. The mechanism of action typically refers to how a drug produces its effect in the body, which may not be applicable for this compound if it’s not used as a drug .

properties

IUPAC Name

1,1-dioxothian-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2S/c6-5-1-3-9(7,8)4-2-5/h5H,1-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZKYCKOUODFYBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CCC1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40329247
Record name 4-Aminotetrahydro-2H-thiopyran 1,1-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40329247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Aminotetrahydro-2H-thiopyran 1,1-dioxide

CAS RN

210240-20-3
Record name 4-Aminotetrahydro-2H-thiopyran 1,1-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40329247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Aminotetrahydro-2H-thiopyran 1,1-dioxide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

N-Benzyl-1,1-dioxotetrahydro-2H-thiopyran-4-amine (2.00 g) was added to ethanol (40 mL) in a pressure bottle. Palladium hydroxide on carbon (0.587 g,) was added and the solution was stirred under 30 psi of hydrogen at room temperature for 2 hours. The mixture was filtered though a nylon membrane and the solvent was removed under vacuum.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.587 g
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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